Dimethyl oxalate

Hydrogenation Thermodynamics C1 Chemistry Ethylene Glycol Synthesis

Impurity-driven Cu/SiO₂ catalyst deactivation plagues CTEG hydrogenation R&D. Dimethyl oxalate (≥99%) resolves this: solid-state form simplifies purification; consistent purity prevents carbonaceous deposits and silicon loss that distort catalytic data. Unlike liquid dialkyl oxalates, DMO's phase behavior enables reproducible catalyst screening. Also essential for direct oxidation fuel cell (DOFC) prototypes-lower fuel crossover than methanol, non-toxic-and polyglycolic acid (PGA) precursor synthesis. Standard packs: 5 g, 100 g, 500 g, bulk custom.

Molecular Formula (CH3)2C2O4
C4H6O4
Molecular Weight 118.09 g/mol
CAS No. 553-90-2
Cat. No. B050477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl oxalate
CAS553-90-2
SynonymsEthanedioic Acid Dimethyl Ester;  Oxalic Acid Dimethyl Ester;  Methyl Oxalate;  NSC 9374
Molecular Formula(CH3)2C2O4
C4H6O4
Molecular Weight118.09 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)OC
InChIInChI=1S/C4H6O4/c1-7-3(5)4(6)8-2/h1-2H3
InChIKeyLOMVENUNSWAXEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.51 M

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Oxalate: Industrial C1 Intermediate Overview


Dimethyl oxalate (DMO; CAS 553-90-2) is the dimethyl ester of oxalic acid, a colorless to white crystalline solid with a molecular weight of 118.09 g/mol, melting point of 50–54 °C, and boiling point of 163.5 °C [1]. DMO is not merely a commodity ester but a pivotal platform intermediate in C1 chemistry: it is the product of CO oxidative coupling with methanol [2] and the critical hydrogenation feedstock in the coal-to-ethylene glycol (CTEG) process, a technology that had over 30 operational plants globally as of 2023 [2]. Unlike many dialkyl oxalates that are liquids at room temperature, DMO exists as a solid, a property that materially affects storage, handling, and purification workflows [3]. Its high-volume industrial relevance is underscored by the fact that plants with capacities exceeding 200,000 tons per year have been in operation since 2009 [2].

Why Dimethyl Oxalate Cannot Be Generically Substituted


Dialkyl oxalates are not interchangeable feedstocks in catalytic hydrogenation and transesterification processes. Thermodynamic analysis reveals that diethyl oxalate (DEO) hydrogenation exhibits a higher equilibrium constant (Kp) than DMO hydrogenation under identical conditions, fundamentally altering the driving force and product distribution [1]. In transesterification, the reactivity hierarchy is pronounced: DMO serves as the preferred methyl ester precursor, while DEO is typically the target product—as demonstrated by catalytic systems achieving 99.8% DMO conversion and 75.8% DEO selectivity [2]. Furthermore, DMO is a solid at ambient temperature (m.p. 50–54 °C) while most other simple dialkyl oxalates, including DEO, are liquids, a phase difference that significantly impacts storage, handling, and purification infrastructure decisions [3]. Substituting DMO with DEO or other oxalate esters without accounting for these thermodynamic, kinetic, and physical-state divergences leads to suboptimal conversion efficiencies and altered product selectivity profiles.

Dimethyl Oxalate Differentiation Evidence


Hydrogenation Equilibrium: DMO vs. Diethyl Oxalate

A direct head-to-head thermodynamic comparison of diethyl oxalate (DEO) and dimethyl oxalate (DMO) hydrogenation demonstrates that DEO hydrogenation exhibits a higher equilibrium constant (Kp) than DMO hydrogenation under the same conditions [1]. This means DEO hydrogenation is thermodynamically more favorable than DMO hydrogenation, a fact that must be accounted for when selecting feedstocks for ethylene glycol production or when interpreting comparative catalyst performance. Standard enthalpies of formation, Gibbs free energies, and molar heat capacities were calculated using the Benson group contribution method, Constantinou-Gani method, and Rihani-Dorasiwamy method, with enthalpy changes, Gibbs free energy changes, and equilibrium constants evaluated across 473–513 K and 1.0–3.5 MPa [1]. Both hydrogenations are spontaneous exothermic reactions except for MG-to-EG at low pressure and high temperature; low temperature and high pressure favor ethylene glycol synthesis for both esters [1].

Hydrogenation Thermodynamics C1 Chemistry Ethylene Glycol Synthesis

Solid-State Advantage Over Liquid Dialkyl Oxalates

Unlike the majority of simple dialkyl oxalates—including diethyl oxalate (DEO), di-iso-propyl oxalate, and di-n-butyl oxalate—which are liquids at ambient temperature, dimethyl oxalate (DMO) is a solid with a melting point of 327 K (54 °C) [1]. The only other simple dialkyl oxalate that is solid at room temperature is di-tert-butyl oxalate, which melts at 343 K (70 °C) [1]. This solid-state nature is attributed to C—H⋯O hydrogen bonding in the crystal lattice [1]. DMO is a colorless to white crystalline solid with commercial purity specifications typically min. 98.0%–99.0% (GC), melting range 50–57 °C, and density 1.148 g/mL at 25 °C .

Physical Properties Crystal Engineering Handling and Storage

Fuel Crossover and Toxicity: DMO vs. Methanol

In direct oxidation fuel cell (DOFC) applications, dimethyl oxalate (DMO) has been investigated as an alternative fuel to replace methanol in direct methanol fuel cells (DMFC). Compared to methanol, DMO demonstrates a lower fuel crossover rate, higher fuel utilization, is non-toxic, and has a higher boiling point [1]. Methanol's disadvantages as a DOFC fuel include high fuel crossover rate, toxicity, and high vapor pressure [1]. The feasibility of a DMO DOFC has been experimentally evaluated, and thermodynamic calculations for the anode reaction were conducted with a model based on CO2 dissolution [1]. Experimental vapor pressure data for DMO were fitted to the Antoine equation across two temperature ranges (270–400 K and 400–500 K), yielding constants A = 7.9684, B = 2303.38, C = -145.910 for the lower range and A = 11.6186, B = 4616.69, C = -39.013 for the higher range, with a maximum fitting error of 21.1% and average absolute deviation of 7.8% [1].

Direct Oxidation Fuel Cell Fuel Crossover Alternative Fuels

CTEG Catalyst Lifetime Benchmark

Dimethyl oxalate (DMO) hydrogenation is the critical second step in the coal-to-ethylene glycol (CTEG) process, where catalyst stability remains the primary industrial bottleneck. Comparative evaluation of Cu/x-SiO2 catalysts prepared with different nano-sized silica sols (4 nm, 10 nm, 20 nm) revealed that the Cu/10-SiO2 catalyst substantially outperforms the alternatives: it achieved 99.9% DMO conversion with 94% ethylene glycol selectivity and demonstrated a lifetime exceeding 3080 hours when calculated by industrial weight liquid hourly space velocity (WLHSV) of 0.5 h⁻¹ [1]. The Cu/10-SiO2 catalyst exhibits one of the longest reported lifetimes among catalysts for this reaction and is identified as a good alternative catalyst [1]. The enhanced stability is attributed to the proper SBET, pore diameter, larger copper dispersion, and the smaller silica particle size which restrains migration and growth of copper species during reaction [1].

Coal to Ethylene Glycol Cu/SiO2 Catalyst Catalyst Lifetime

Dimethyl Oxalate: High-Value Procurement Scenarios


CTEG Catalyst Development and Quality Control

DMO is the non-substitutable hydrogenation feedstock in the CTEG process. The thermodynamic distinction between DMO and DEO hydrogenation (DEO exhibits higher Kp) means that catalyst performance data obtained with DEO cannot be directly extrapolated to DMO systems [1]. Industrial catalyst evaluation requires DMO of consistent purity (min. 99.0%) because impurities such as 1 wt.% dimethyl carbonate or ethylene carbonate cause apparent deactivation of Cu/SiO2 catalysts via carbonaceous deposit formation, while 0.1 wt.% NH4Cl leads to severe initial deactivation through silicon loss and altered Cu⁺/Cu⁰ surface ratio [2]. Procurement of DMO for CTEG R&D must therefore prioritize purity specifications and impurity profiles, not merely nominal grade.

Direct Oxidation Fuel Cell Prototype Development

DMO offers a quantified safety and performance advantage over methanol as a DOFC fuel, with lower fuel crossover rate and non-toxic classification [3]. For laboratories developing DOFC prototypes, DMO's higher boiling point (163.5 °C vs. methanol 64.7 °C) and lower vapor pressure reduce fuel evaporation losses and handling hazards. The established vapor pressure Antoine constants (A = 7.9684, B = 2303.38 for 270–400 K) enable accurate thermodynamic modeling of fuel cell anode reactions [3]. Procurement of high-purity DMO (≥99%) is essential for reproducible fuel cell performance testing.

Methyl Glycolate Synthesis for PGA Biodegradable Plastics

Selective hydrogenation of DMO to methyl glycolate (MG) is increasingly attractive for industrial production of polyglycolic acid (PGA) biodegradable plastics [4]. Optimized catalytic systems using DMO feedstock achieve 87% DMO conversion with 86% MG selectivity on 15Ni–10Co/SiO2 catalysts at 180 °C [4], while Ni–Ag/SiO2 bimetallic catalysts reach 99.6% DMO conversion and 91.5% MG selectivity with 350 h stability [5]. DMO procurement for MG synthesis must consider that solid-state DMO offers handling advantages over liquid oxalate ester alternatives during laboratory-scale catalyst screening and process intensification studies.

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